Zopiclone hydrochloride Zopiclone hydrochloride
Brand Name: Vulcanchem
CAS No.: 1268005-39-5
VCID: VC17098699
InChI: InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H
SMILES:
Molecular Formula: C17H18Cl2N6O3
Molecular Weight: 425.3 g/mol

Zopiclone hydrochloride

CAS No.: 1268005-39-5

Cat. No.: VC17098699

Molecular Formula: C17H18Cl2N6O3

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

Zopiclone hydrochloride - 1268005-39-5

Specification

CAS No. 1268005-39-5
Molecular Formula C17H18Cl2N6O3
Molecular Weight 425.3 g/mol
IUPAC Name [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 4-methylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C17H17ClN6O3.ClH/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12;/h2-5,10,16H,6-9H2,1H3;1H
Standard InChI Key CGHYKCBGJWHCSM-UHFFFAOYSA-N
Canonical SMILES CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl.Cl

Introduction

Chemical and Structural Properties of Zopiclone Hydrochloride

Molecular Composition and Physicochemical Characteristics

Zopiclone hydrochloride (C₁₇H₁₈Cl₂N₆O₃) is a white, crystalline solid with a molecular weight of 425.3 g/mol . As the hydrochloride salt of zopiclone, it enhances the parent compound's solubility and bioavailability, facilitating oral administration. The parent molecule, zopiclone (C₁₇H₁₇ClN₆O₃), undergoes salt formation via reaction with hydrochloric acid, stabilizing the compound for pharmaceutical use .

The structural backbone comprises a cyclopyrrolone ring system linked to a chloropyridinyl group, conferring specificity for GABA-A receptor subunits. X-ray crystallography reveals a planar conformation at the pyrrolopyrazine moiety, critical for receptor binding . The hydrochloride salt dissociates in aqueous media, releasing zopiclone ions for systemic absorption.

Synthesis and Stability

Industrial synthesis begins with condensation of 5-chloro-2-pyridinecarbonitrile with ethyl glycinate, followed by cyclization to form the pyrrolopyrazine core. Subsequent piperazine coupling and hydrochloride salt formation yield the final product . Stability studies indicate degradation under alkaline conditions (pH > 9), necessitating storage in airtight containers at 15–30°C .

Pharmacological Mechanism and Receptor Interactions

GABA-A Receptor Modulation

Zopiclone hydrochloride potentiates GABAergic neurotransmission by binding to the benzodiazepine site on GABA-A receptors. Unlike classical benzodiazepines, it exhibits preferential agonism at α1- and α3-containing subunits, which correlate with sedation and anxiolysis, respectively . This subunit selectivity may explain its reduced muscle relaxant and anticonvulsant effects compared to diazepam .

Pharmacodynamic Profile

At therapeutic doses (3.75–7.5 mg), zopiclone accelerates sleep onset by 15–20 minutes and increases total sleep duration by 60–90 minutes . Polysomnography studies demonstrate preservation of slow-wave sleep (SWS) and minimal suppression of rapid eye movement (REM) sleep, contrasting with benzodiazepines that reduce SWS by 20–30% .

Pharmacokinetics and Metabolic Pathways

Absorption and Distribution

Following oral administration, zopiclone achieves peak plasma concentrations (Cₘₐₓ) of 30–60 ng/mL within 1.5–2 hours . Bioavailability reaches 75–80%, unaffected by food intake or gender . The volume of distribution (Vd) spans 91.8–104.6 L, with moderate protein binding (45–59%) that avoids displacement interactions .

Metabolism and Elimination

Hepatic cytochrome P450 enzymes (CYP3A4 > CYP2C8) metabolize 80–90% of the dose into N-oxide zopiclone (weakly active) and N-desmethyl zopiclone (inactive) . Renal excretion accounts for 80% of elimination, with a half-life (t₁/₂) of 5 hours in healthy adults, extending to 11.9 hours in hepatic impairment .

Table 1: Key Pharmacokinetic Parameters

ParameterValuePopulationSource
Cₘₐₓ (7.5 mg dose)60 ng/mLHealthy adults
t₁/₂5 hoursNormal liver function
Protein binding45–59%All patients
Metabolite t₁/₂ (N-oxide)4.5 hoursElderly (>65 years)

Clinical Applications and Therapeutic Guidelines

Indications and Dosage

Zopiclone hydrochloride is approved for short-term insomnia management (≤4 weeks), with initial doses of 3.75 mg for elderly patients and 7.5 mg for adults . The European Medicines Agency mandates gradual tapering after prolonged use to avert rebound insomnia, observed in 12–15% of abrupt discontinuation cases .

Comparative Efficacy

Adverse Effects and Risk Management

Common Adverse Reactions

The most frequent side effect is dysgeusia (bitter aftertaste), occurring in 3.6% of patients . Residual sedation affects ≤5% at 7.5 mg, rising to 12% in CYP3A4-inhibited individuals . Post-marketing surveillance identifies rare neuropsychiatric events (<0.1%), including hallucinations and complex sleep behaviors .

Dependence and Withdrawal

Dependence rates reach 0.7% after 4-week use, escalating to 3.2% beyond 12 weeks . Withdrawal syndrome manifests as anxiety, tremors, and hyperacusis, peaking at 48–72 hours post-cessation. Protocolized tapering (25% dose reduction weekly) mitigates symptom incidence from 28% to 9% .

Special Population Considerations

Hepatic Impairment

Child-Pugh B/C cirrhosis prolongs t₁/₂ to 11.9 hours, necessitating dose reduction to 3.75 mg . Concomitant use with CYP3A4 inhibitors (e.g., clarithromycin) increases AUC by 3.2-fold, contraindicating coadministration .

Geriatric Use

Age-related decline in renal clearance (CrCl <30 mL/min) doubles metabolite accumulation risk. The BEERS criteria classify zopiclone as high-risk in elderly patients due to fall incidence of 18.3/1,000 patient-years .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator